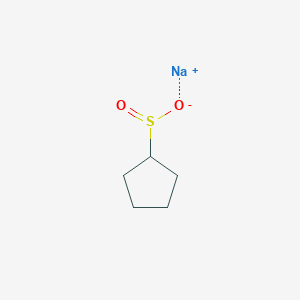

Sodium cyclopentanesulfinate

Description

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C5H9NaO2S |

|---|---|

Molecular Weight |

156.18 g/mol |

IUPAC Name |

sodium;cyclopentanesulfinate |

InChI |

InChI=1S/C5H10O2S.Na/c6-8(7)5-3-1-2-4-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |

InChI Key |

MOXPHKHTCISRJB-UHFFFAOYSA-M |

Canonical SMILES |

C1CCC(C1)S(=O)[O-].[Na+] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Sodium Cyclopentanesulfinate

Direct Synthetic Routes

Direct synthetic strategies offer efficient pathways to sodium cyclopentanesulfinate by directly functionalizing the cyclopentane (B165970) core.

A novel and direct method for the synthesis of sulfinates involves the photoinduced C(sp³)-H sulfinylation of alkanes. researchgate.net This approach utilizes decatungstate photocatalysis to activate the otherwise inert C-H bonds of cycloalkanes like cyclopentane. The reaction proceeds via a direct hydrogen atom transfer from the alkane, generating an alkyl radical. This radical is then trapped by sulfinyl sulfones, which can be generated in situ from sulfinates. researchgate.net This radical sulfinylation process is an efficient and concise method for creating sulfoxides from abundant alkanes under mild conditions. researchgate.net A related protocol reports a direct C(sp³)-H sulfinylation reaction mediated by sodium metabisulfite, which provides access to a variety of sulfinates with high chemoselectivity. researchgate.net

The synthesis of sodium sulfinates can be achieved by the insertion of sulfur dioxide (SO₂) into an organometallic precursor. rptu.de For this compound, this would involve the generation of a cyclopentyl organometallic species, such as cyclopentylmagnesium bromide or cyclopentyllithium. This reactive intermediate is then trapped with an SO₂ source.

Due to the hazardous nature of gaseous SO₂, bench-stable SO₂ surrogates are often employed. rsc.orgdiva-portal.org A prominent example is the 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO). rsc.orgdiva-portal.orgresearchgate.net The general procedure involves the in situ generation of the organometallic reagent from a cyclopentyl halide, which is then reacted with DABSO. A subsequent aqueous workup with a sodium salt, such as sodium carbonate, yields the desired this compound. rsc.orgresearchgate.net This method is particularly effective for a wide range of substrates and avoids the complexities of handling gaseous SO₂. diva-portal.org Bifunctional sulfur dioxide surrogates, which act as both an SO₂ source and a reducing agent, have also been developed, enhancing the efficiency of sulfonylation reactions. sioc-journal.cn

While a direct reaction of cyclohexanol (B46403) with sodium hydroxide (B78521) to form a sulfinate is not a standard named synthesis, analogous methods highlight the use of alcohols as precursors in sulfur chemistry. The reaction of alcohols with sodium arenesulfinates has been studied, which can lead to the formation of either sulfones or sulfinates depending on the conditions. researchgate.net Isotopic labeling experiments have been used to revise the previously proposed mechanisms for these reactions, leading to improved synthetic protocols with high selectivity for sulfinates. researchgate.net

Furthermore, transition-metal-catalyzed cross-coupling reactions have successfully synthesized N-arylsulfonamides using alcohols and cyclohexanones as starting materials, demonstrating their viability as precursors in the broader context of organosulfur compound synthesis. nih.gov In a related two-step synthesis, trans-2-bromocyclohexanol, formed from cyclohexene, is treated with sodium hydroxide to induce an intramolecular nucleophilic substitution, forming epoxycyclohexane, which showcases the reactivity of a functionalized cyclohexanol with a base. scribd.com

Indirect Synthesis and Derivatization Approaches

Indirect routes involve more steps but offer greater flexibility, often relying on the synthesis of general sulfinate building blocks or the derivatization of complex, stereochemically defined cyclopentane precursors.

Sodium sulfinates are recognized as powerful and versatile building blocks in organic synthesis. rsc.org Several general and reliable methods exist for their preparation, which can then be adapted for the specific synthesis of this compound.

The most common and traditional methods include:

Reduction of Sulfonyl Chlorides: This is a widely used approach where the corresponding sulfonyl chloride (e.g., cyclopentanesulfonyl chloride) is reduced. rptu.de Common reducing agents include sodium sulfite (B76179) (Na₂SO₃) in the presence of sodium bicarbonate, or zinc dust with sodium carbonate. rsc.org A process for preparing sulfinates by reducing a sulfonyl chloride with a sulfite or hydrogensulfite in the presence of a hydrogenphosphate has also been described. google.com

Oxidation of Thiols: The oxidation of the corresponding thiol (e.g., cyclopentanethiol) or its thiolate provides another established route to sulfinates. rptu.dersc.org

Trapping of Organometallic Compounds: As mentioned in the direct synthesis section, the reaction of organometallic reagents with SO₂ or its surrogates like DABSO is a powerful modern method. rptu.dersc.org

Cleavage of Sulfones: Certain sulfones can be cleaved to generate sulfinate salts. For instance, 2-alkyl/aryl-benzo[d]thiazol-2-yl sulfones can be cleanly cleaved with sodium borohydride (B1222165) to form the corresponding sodium sulfinates. rsc.org

Interactive Table: General Synthetic Methods for Sodium Sulfinates

| Method | Starting Material | Key Reagents | Reference |

|---|---|---|---|

| Reduction | Sulfonyl Chlorides | Sodium Sulfite (Na₂SO₃), Sodium Bicarbonate | rptu.dersc.org |

| Oxidation | Thiols/Thiolates | Oxidizing Agents (e.g., Davis-type reagents) | rptu.de |

| SO₂ Insertion | Organohalides | Mg or Li, DABSO (SO₂ surrogate), Na₂CO₃ | rsc.orgresearchgate.net |

| Sulfone Cleavage | Specific Sulfones | Sodium Borohydride (NaBH₄) | rsc.org |

For applications requiring stereochemical control, the synthesis can begin with an optically active cyclopentane derivative. The stereoselective synthesis of substituted cyclopentanes is a significant challenge and a key area of research. nih.gov

Patents describe methods for preparing optically active 3,4-disubstituted cyclopentanones from commercially available starting materials like substituted succinic acid monoesters. google.comgoogle.com These chiral cyclopentanones are valuable intermediates for various complex molecules. google.com A related compound mentioned in this context is (3S,4S)-l-hydroxy-3,4-dimethyl-cyclopentanesulfonate sodium salt, highlighting a pathway from a chiral cyclopentane framework to a sulfonate, a closely related functional group to the sulfinate. google.comgoogle.com

The general strategy involves creating a chiral cyclopentane core with multiple stereocenters, which can then be chemically modified to introduce the sulfinate group. nih.gov For example, a synthetic approach to a chiral disubstituted cysteine analogue bearing a cyclopentyl unit involved the conversion of a diol into a cyclic sulfate, which could then undergo nucleophilic displacement. doi.org Such strategies, while multi-stepped, allow for the preparation of enantiomerically pure or enriched this compound derivatives, which are crucial for specific applications in medicinal and materials chemistry.

Emerging and Sustainable Synthetic Protocols for Sulfinates

The synthesis of sulfinate salts, including this compound, is undergoing a significant transformation driven by the principles of green chemistry. Traditional methods for preparing these valuable synthetic building blocks are often effective but can be limited by factors such as the use of harsh reagents, generation of stoichiometric byproducts, and the need for non-ideal solvents. nih.govresearchgate.netrsc.org Consequently, research has increasingly focused on developing emerging and sustainable protocols that offer greater efficiency, atom economy, and environmental compatibility. rsc.org These modern approaches prioritize the use of catalytic systems, renewable oxidants like air, eco-friendly solvents, and innovative energy sources such as electricity and light.

Key advancements in this area include the development of catalytic aerobic oxidation, the application of electrochemical methods, and the use of green solvent systems that facilitate easier product isolation and reduce environmental impact. rsc.orgacs.org These protocols are not only more sustainable but also expand the scope and utility of sulfinates as versatile intermediates in organic synthesis. rptu.denih.gov

Catalytic and Electrochemical Approaches

Modern synthetic strategies are moving away from stoichiometric reagents towards catalytic systems, particularly those that can utilize molecular oxygen from the air as the terminal oxidant. This approach is highly desirable from a green chemistry perspective. Additionally, electrochemistry offers a reagent-free method for oxidation, further enhancing the sustainability of sulfinate synthesis.

Research has highlighted several promising catalytic systems for related transformations:

Cobalt Nanocatalysts : A reusable cobalt nanocatalyst supported on N–SiO₂-doped activated carbon has been developed for the synthesis of sulfinate esters from thiols and alcohols under an oxygen atmosphere. rsc.org This indicates the potential for using heterogeneous catalysts in aerobic oxidations to produce sulfinate-type compounds.

Iron and Copper Catalysis : Iron(III) chloride (FeCl₃) has been shown to effectively catalyze the coupling of thiols with sodium sulfinates to form thiosulfonates under aerobic conditions. rsc.org Similarly, copper-catalyzed systems are widely used in reactions involving sulfinates, often in green solvents. acs.org For instance, a copper-catalyzed coupling of sodium arylsulfinates and amines to produce sulfonamides has been developed, utilizing K₂S₂O₈ as an oxidant. acs.org

Electrochemical Synthesis : Electrochemical methods represent an emerging frontier for sulfinate synthesis. The electrochemical oxidation of thiols in the presence of alcohols has been shown to produce sulfinate esters, demonstrating a reagent-free approach to forming the sulfinyl group. rsc.org Ultrasound has also been used to promote the oxidation of thiols with N-bromosuccinimide (NBS) in alcohol to yield sulfinate esters, showcasing an alternative energy input. rsc.org

| Methodology | Catalyst/Mediator | Reactants | Product Type | Key Findings & Conditions | Reference |

|---|---|---|---|---|---|

| Catalytic Aerobic Oxidation | Co/N–SiO₂-Ac | Thiols, Alcohols | Sulfinate Esters | Utilizes a reusable heterogeneous catalyst under an oxygen atmosphere. | rsc.org |

| Ultrasound-Promoted Oxidation | N-Bromosuccinimide (NBS) | Thiols, Alcohols | Sulfinate Esters | Ultrasound promotes a smooth reaction to afford a wide variety of products. | rsc.org |

| Catalytic Coupling | FeCl₃ | Thiols, Sodium Sulfinates | Thiosulfonates | Reaction proceeds under aerobic conditions with high yields (83–96%). | rsc.org |

| Copper-Catalyzed S-N Coupling | CuBr₂ | Sodium Arylsulfinates, Amines | Sulfonamides | Employs K₂S₂O₈ as an oxidant in green solvents; proceeds via a radical pathway. | acs.org |

| Electrochemical Synthesis | None (Electricity) | Thiols, Alcohols | Sulfinate Esters | A reagent-free, electrochemical approach has been recently developed. | rsc.org |

Application of Green Solvents

The choice of solvent is critical to the environmental footprint of a chemical process. A significant trend in sustainable synthesis is the replacement of toxic and volatile organic compounds (VOCs) with green alternatives.

Water : Water is an ideal green solvent due to its non-toxicity, availability, and safety. A method for synthesizing sulfonamides from sodium sulfinates and nitroarenes has been developed using water as the solvent. researchgate.net A key advantage of this protocol is that the sulfonamide products are often poorly soluble in water, allowing for their easy collection by simple filtration. researchgate.net

Bio-based Solvents : Modern, bio-derived solvents are also being explored. For the copper-catalyzed synthesis of aryl sulfonamides from sodium sulfinates, green solvents such as γ-valerolactone (GVL), isopropyl acetate (B1210297) (iPrOAc), and n-butyl acetate (nBuOAc) have been successfully employed, demonstrating the versatility of the reaction conditions. acs.org

| Solvent | Reaction Type | Catalyst/Reagents | Advantages Noted | Reference |

|---|---|---|---|---|

| Water | Sulfonamide Synthesis | Sodium Sulfinates, Nitroarenes, NaHSO₃ | Poor solubility of the product in water allows for simple isolation by filtration. | researchgate.net |

| γ-Valerolactone (GVL) | Sulfonamide Synthesis | Sodium Arylsulfinates, Amines, CuBr₂ | A green, bio-derived solvent alternative to traditional polar aprotic solvents. | acs.org |

| Isopropyl Acetate (iPrOAc) | Sulfonamide Synthesis | Sodium Arylsulfinates, Amines, CuBr₂ | An environmentally preferable ester solvent. | acs.org |

| n-Butyl Acetate (nBuOAc) | Sulfonamide Synthesis | Sodium Arylsulfinates, Amines, CuBr₂ | A green solvent option for the copper-catalyzed S-N coupling reaction. | acs.org |

Elucidation of Reaction Mechanisms Involving Sodium Cyclopentanesulfinate

Mechanistic Pathways of Sulfinyl Group Transfer

The transfer of a sulfinyl group from a sulfinate, such as sodium cyclopentanesulfinate, can proceed through various mechanistic pathways. One notable pathway involves a nucleophilic chain substitution (SNC) process. In this mechanism, readily preparable and bench-stable sulfonylpyridinium salts (SulPy) can be used as sulfinyl group transfer reagents. nih.gov Mechanistic studies have revealed that the sulfinylation reaction occurs through a nucleophilic chain isomerization of the S(VI) center in the SulPy reagents to form an S(IV)-containing electrophilic sulfinate ester. nih.gov This intermediate then undergoes nucleophilic substitution to yield the final sulfinylated product. nih.gov

Experimental evidence, such as the formation of mixed sulfinate esters when reacting an alcohol with a SulPy salt in the presence of a different sodium alkyl sulfinate, supports the involvement of nucleophilic aromatic substitution (SNAr) to generate an active S(IV)-intermediate during the reaction. nih.gov

Radical-Mediated Transformations in Sulfinate Chemistry

This compound can participate in radical-mediated transformations, primarily through the generation of sulfonyl radicals. These reactions are often initiated by photocatalysis or the use of metallic oxidants.

Sulfonyl radicals can be generated from sodium sulfinates through oxidation. researchgate.netresearchgate.net This can be achieved using metallic oxidants like manganese(III) 2-pyridinecarboxylate or cerium(IV) tetrabutylammonium (B224687) nitrate. researchgate.net Alternatively, photoredox catalysis provides a milder method for generating sulfonyl radicals from sulfinates. nih.govnih.govuni-regensburg.de For instance, visible light photocatalysis can facilitate the formation of an electron donor-acceptor (EDA) complex between a pyridinium (B92312) salt and a sulfinate, which upon excitation, undergoes single-electron transfer (SET) to produce a sulfonyl radical. nih.gov

Once generated, the sulfonyl radical is a versatile intermediate. It can add to alkenes and alkynes, initiating a cascade of reactions. nih.govuni-regensburg.dersc.org The electrophilic nature of sulfonyl radicals generally leads to poor reactivity with electron-deficient heteroarenium salts. nih.gov However, in photocatalyzed reactions, the sulfonyl radical can add to a double bond to form an alkyl radical intermediate, which can then undergo further transformations. nih.gov The reactivity of sulfonyl radicals can be influenced by reaction conditions, such as the use of different colored lights (e.g., red vs. blue light), which can affect the redox window and control radical generation, thereby influencing regioselectivity. researchgate.net

The table below summarizes different methods for generating sulfonyl radicals from sulfinates.

| Method | Reagents/Conditions | Description |

| Metallic Oxidation | Manganese(III) 2-pyridinecarboxylate or Cerium(IV) tetrabutylammonium nitrate | Oxidation of sodium sulfinates to generate sulfonyl radicals. researchgate.net |

| Photoredox Catalysis | Visible light, photocatalyst (e.g., Iridium or Ruthenium complexes), optional additives (e.g., DMAP, Cu(OAc)₂) | Generation of sulfonyl radicals from sulfinates under mild conditions, often involving an EDA complex. nih.govcam.ac.uk |

Radical clock experiments are a powerful tool for investigating the kinetics and mechanisms of radical reactions. rsc.orgillinois.edu This technique involves using a reactant that undergoes a unimolecular rearrangement at a known rate. By competing this rearrangement with a bimolecular trapping reaction, the rate of the trapping reaction can be determined. illinois.edu

In the context of sulfinate chemistry, radical clock experiments have been used to confirm the presence of radical intermediates and to elucidate reaction pathways. For example, the use of a cyclopropyl-substituted substrate can help determine if a reaction proceeds via a radical mechanism. If a ring-opened product is observed, it provides strong evidence for the formation of a radical intermediate. nih.gov The kinetics of hydrogen atom transfer (HAT) from sulfinic acids to alkyl radicals have been determined using the radical clock approach. rsc.org These studies help to place the reactivity of sulfinic acids and their corresponding sulfonyl radicals into a proper context. rsc.org

Nucleophilic Reactivity of Sulfinates

The sulfinate anion, including cyclopentanesulfinate, can act as a nucleophile, participating in substitution reactions.

The sulfur atom in a sulfinate is nucleophilic and can attack electrophilic centers. nih.gov This S-nucleophilic attack is a key step in many reactions. For instance, sulfinates can react with electrophiles in substitution reactions. The nucleophilicity of the sulfinate is influenced by factors such as the solvent and the nature of the electrophile. mines.edu

In some cases, the initial product of a nucleophilic attack can undergo further reactions. For example, in reactions with certain sultones, the initial adduct from nucleophilic addition can lead to different final products through subsequent transformations. nih.gov

While specific studies on SN1 and SN2 pathways involving this compound are not detailed in the provided context, the principles of these mechanisms in analogous systems are well-established and provide a framework for understanding its potential reactivity.

The SN2 (Substitution Nucleophilic Bimolecular) mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. fiveable.meucsd.edumasterorganicchemistry.com This backside attack results in an inversion of stereochemistry at the reaction center. fiveable.melibretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. ucsd.edumasterorganicchemistry.com Steric hindrance around the electrophilic carbon is a major factor, with primary substrates reacting fastest. solubilityofthings.combyjus.com Polar aprotic solvents are generally favored for SN2 reactions. solubilityofthings.comyoutube.com

The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. ucsd.edumasterorganicchemistry.comsolubilityofthings.com The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. ucsd.edumasterorganicchemistry.com The nucleophile then attacks the planar carbocation in the second step. ucsd.edu This can occur from either face, leading to a mixture of stereoisomers (racemization) if the carbon is chiral. ucsd.edulibretexts.org The rate of an SN1 reaction depends only on the concentration of the substrate. masterorganicchemistry.com SN1 reactions are favored for tertiary substrates due to the stability of the resulting carbocation and are typically run in polar protic solvents that can stabilize the ionic intermediates. solubilityofthings.comyoutube.com

The following table compares the key features of SN1 and SN2 reactions.

| Feature | SN1 Reaction | SN2 Reaction |

| Mechanism | Two-step process | One-step (concerted) process |

| Intermediate | Carbocation | Transition state |

| Rate Law | Rate = k[Substrate] (Unimolecular) | Rate = k[Substrate][Nucleophile] (Bimolecular) |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Reactivity | Tertiary > Secondary >> Primary | Primary > Secondary >> Tertiary |

| Solvent Preference | Polar protic | Polar aprotic |

| Leaving Group | Good leaving group required | Good leaving group required |

| Nucleophile | Strength is less critical | Strong nucleophile favored |

Advanced Applications of Sodium Cyclopentanesulfinate As a Reagent in Organic Synthesis

Introduction of Cyclopentylsulfinyl and Cyclopentylsulfonyl Moieties into Organic Molecules

Sodium cyclopentanesulfinate is a versatile and stable precursor for the introduction of valuable cyclopentylsulfinyl (cyclopentyl-SO-) and cyclopentylsulfonyl (cyclopentyl-SO2-) groups into organic molecules. The sulfinate functional group serves as a powerful building block in synthetic chemistry due to its dual reactivity. Depending on the reaction conditions, it can act as a nucleophile through the sulfur atom or be oxidized to a sulfonyl radical, enabling a wide array of chemical transformations. This versatility allows for the construction of complex molecules containing the cyclopentylsulfonyl moiety, a structural motif of interest in medicinal chemistry and materials science. The incorporation of this lipophilic, five-membered ring can significantly influence the physicochemical properties of a parent molecule, such as its solubility, metabolic stability, and conformational rigidity.

The primary application of this compound in organic synthesis is centered on the formation of carbon-sulfur, sulfur-nitrogen, and sulfur-sulfur bonds. As a salt, it is generally a stable, easy-to-handle solid, making it a convenient source for the cyclopentylsulfonyl group compared to the more reactive and less stable cyclopentanesulfonyl chloride. Its utility is demonstrated in a variety of reactions, including nucleophilic substitution, addition to unsaturated systems, and radical-mediated processes.

Formation of Carbon-Sulfur Bonds

The creation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and this compound is an excellent reagent for this purpose. It provides the cyclopentylsulfonyl moiety for constructing sulfones and can also be used in reductive processes to form sulfides.

Cyclopentyl sulfones can be synthesized through the reaction of this compound with a variety of carbon-based electrophiles. This nucleophilic substitution reaction is a common and straightforward method for forming C-SO2 bonds. For example, the reaction with alkyl halides or tosylates yields alkyl cyclopentyl sulfones.

Furthermore, this compound can participate in addition reactions with activated alkenes and alkynes. The Michael addition to α,β-unsaturated carbonyl compounds leads to the formation of β-keto sulfones. The synthesis of allyl sulfones is readily achieved through its reaction with allylic halides or alcohols. A particularly efficient method involves the water-promoted, metal-free dehydrative cross-coupling of sulfinic acids (or their sodium salts) with allylic alcohols. d-nb.info Similarly, vinyl sulfones can be prepared through reactions with vinyl halides or by the addition of a sulfonyl radical to alkynes. The ring-opening of epoxides by sodium sulfinate provides a direct route to β-hydroxy sulfones. researchgate.net

Below is a table summarizing representative methods for the synthesis of various cyclopentyl sulfones.

| Product Type | Reactant 1 | Reactant 2 | General Conditions |

| Alkyl Cyclopentyl Sulfone | This compound | Alkyl Halide (R-X) | Polar aprotic solvent (e.g., DMF, DMSO) |

| Allyl Cyclopentyl Sulfone | This compound | Allyl Bromide | Room temperature in acetonitrile |

| β-Hydroxy Cyclopentyl Sulfone | This compound | Epoxide | Lewis acid or base catalysis |

| β-Keto Cyclopentyl Sulfone | This compound | α-Halo Ketone | Base-mediated substitution |

| Vinyl Cyclopentyl Sulfone | This compound | Alkyne | Radical initiator or metal catalyst |

While sulfinates are more commonly used to form sulfones, they can also serve as precursors for sulfides under reductive conditions. The transformation involves the reduction of the sulfinate to a thiolate or thiyl radical equivalent, which then forms a C-S bond. One strategy is the palladium-catalyzed homocoupling of sodium arenesulfinates to produce symmetrical diaryl sulfides, a method that could be adapted for the synthesis of dicyclopentyl sulfide. Other transition metals can also be employed to facilitate the reductive cross-coupling between this compound and various coupling partners, such as aryl halides or boronic acids, to generate unsymmetrical cyclopentyl sulfides.

A modern and powerful application of sodium sulfinates is in direct C-H functionalization reactions. Site-selective C-H sulfonylation allows for the introduction of a sulfonyl group into a molecule without the need for pre-functionalized substrates. These reactions often proceed via a radical mechanism where the this compound is oxidized to a cyclopentylsulfonyl radical. This reactive species can then be trapped by an electron-rich (hetero)arene or an activated C-H bond. Photoredox catalysis or the use of strong oxidants under visible light can facilitate the generation of the sulfonyl radical from the sulfinate salt, enabling these advanced transformations under mild conditions. rsc.org This approach offers a highly efficient and atom-economical route to cyclopentylsulfonyl-containing compounds.

Formation of Sulfur-Nitrogen Bonds: Sulfonamide Synthesis

Cyclopentanesulfonamides are readily accessible through the coupling of this compound with amines. This transformation typically requires oxidative conditions to facilitate the formation of the sulfur-nitrogen (S-N) bond. A common and effective method involves the use of an iodine-based mediator, such as molecular iodine (I2) or ammonium iodide (NH4I), which converts the sulfinate into a reactive sulfonyl iodide intermediate in situ. nih.gov This intermediate is then trapped by a primary or secondary amine to yield the desired sulfonamide. nih.govnih.gov

Alternative protocols utilize transition metal catalysts, such as copper, to promote the coupling reaction. Microwave-assisted, copper-catalyzed synthesis provides a rapid and efficient route to sulfonamides from sodium sulfinates and amines. researchgate.net These methods are generally applicable to a wide range of aromatic and aliphatic amines, offering a versatile platform for the synthesis of a diverse library of cyclopentanesulfonamides. nih.govresearchgate.net

The following table illustrates the general scope of this reaction.

| Amine Type | Amine Example | Mediator/Catalyst | Product |

| Primary Aliphatic | Cyclohexylamine | NH4I | N-Cyclohexylcyclopentanesulfonamide |

| Primary Aromatic | Aniline | I2 / K3PO4 | N-Phenylcyclopentanesulfonamide |

| Secondary Aliphatic | Piperidine | CuI / O2 | 1-(Cyclopentylsulfonyl)piperidine |

| Secondary Aromatic | N-Methylaniline | TBAI / TBHP | N-Methyl-N-phenylcyclopentanesulfonamide |

(TBAI = Tetrabutylammonium (B224687) iodide, TBHP = tert-Butyl hydroperoxide)

Formation of Sulfur-Sulfur Bonds: Thiosulfonate Synthesis

This compound is also a key reagent for the synthesis of cyclopentyl thiosulfonates, which are compounds containing a sulfur-sulfur (S-S) bond with two different oxidation states (R-SO2-S-R'). These compounds can be prepared through the cross-coupling of this compound with a thiol (R'-SH) or a disulfide (R'-S-S-R'). These reactions are often catalyzed by transition metals like iron(III) or copper and can proceed under aerobic conditions, making them environmentally benign. organic-chemistry.org The iron-catalyzed method involves the in-situ formation of sulfenyl and sulfonyl radicals, which then couple to form the thiosulfonate. organic-chemistry.org

Another approach is the reductive coupling of this compound itself. While this can lead to disulfides, under specific conditions, it can be controlled to yield symmetrical thiosulfonates. Additionally, metal-free methods for thiosulfonate synthesis have been developed, for instance, through the reaction of aryldiazonium salts, thiols, and a solid sulfur dioxide source. chemistryviews.org These strategies provide robust and flexible access to S-cyclopentyl thiosulfonates, which are useful intermediates in organic synthesis.

Multi-Component Reactions (MCRs) Incorporating Cyclopentanesulfinate

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient approach in organic synthesis. While the direct incorporation of this compound as a distinct starting component in classical MCRs is not extensively documented, its role as a reactive intermediate or a precursor to sulfonyl radicals enables its participation in multi-component processes.

Recent advancements have demonstrated the involvement of sulfinate salts, analogous to this compound, in three-component reactions, particularly in the realm of photocatalysis. These reactions often utilize a sulfinate salt as a source of a sulfonyl radical, which then engages with two other partners in a sequential or concerted manner. For instance, a photocatalytic three-component asymmetric sulfonylation has been developed that involves the direct functionalization of C(sp³)-H bonds. nih.govacs.orgnih.govorganic-chemistry.org In this process, a C(sp³)-H precursor, a sulfur dioxide surrogate, and an α,β-unsaturated carbonyl compound react under mild, photocatalytic conditions. The sulfinate species, generated in situ from the SO₂ surrogate, is a key intermediate that adds to the Michael acceptor, followed by trapping of the resulting radical by the C(sp³)-H donor.

The general scheme for such a three-component reaction can be conceptualized as:

Component A (e.g., Cycloalkane) + Component B (e.g., SO₂ Surrogate) + Component C (e.g., α,β-Unsaturated Carbonyl Compound) ⟶ Product (α-C Chiral Sulfone)

This methodology highlights the potential for cyclopentanesulfinate to be utilized in MCRs, even if it is not a primary reactant. The in situ generation of the cyclopentanesulfonyl radical from this compound could allow for its integration into similar three-component systems.

| Reaction Type | Components | Product Type | Key Features |

| Photocatalytic Asymmetric Sulfonylation | C(sp³)-H Precursor, SO₂ Surrogate, α,β-Unsaturated Carbonyl Compound | α-C Chiral Sulfones | High regio- and enantioselectivity, mild reaction conditions. nih.govacs.orgnih.govorganic-chemistry.org |

Application in Asymmetric Synthesis

This compound and its derivatives are valuable reagents in the field of asymmetric synthesis, primarily due to the chirality that can be established at the sulfur atom and their utility in the formation of chiral sulfones and as precursors to chiral ligands.

Asymmetric Sulfonylation via Direct C(sp³)-H Functionalization

A significant advancement in asymmetric synthesis has been the development of methods for the direct and selective functionalization of C(sp³)-H bonds. In this context, a photocatalytic three-component asymmetric sulfonylation has been reported, which allows for the synthesis of biologically relevant α-C chiral sulfones. nih.govacs.orgnih.govorganic-chemistry.org This reaction proceeds via a dual asymmetric photocatalysis system employing a chiral nickel catalyst and a commercially available organophotocatalyst, coupled with a radical relay strategy involving sulfur dioxide insertion. nih.govacs.org

The reaction involves a C(sp³)-H precursor (such as cycloalkanes, alkanes, or toluene derivatives), a sulfur dioxide surrogate, and a common α,β-unsaturated carbonyl compound. The process demonstrates high regio- and enantioselectivity, with reported examples achieving up to >50:1 regioisomeric ratio and 95% enantiomeric excess. nih.govacs.orgnih.gov This methodology is applicable to the late-stage functionalization of bioactive molecules, providing an efficient route to enantioenriched compounds from readily available hydrocarbon feedstocks. nih.govacs.org

The key findings from this research are summarized in the table below:

| Parameter | Finding | Reference |

| Reaction Type | Photocatalytic three-component asymmetric sulfonylation | nih.govacs.orgnih.govorganic-chemistry.org |

| Key Strategy | Dual asymmetric photocatalysis with a chiral nickel catalyst and an organophotocatalyst, radical relay with SO₂ insertion. | nih.govacs.org |

| Substrate Scope | Cycloalkanes, alkanes, toluene derivatives, ethers. | nih.govacs.orgnih.gov |

| Enantioselectivity | Up to 95% ee. | nih.govacs.orgnih.gov |

| Regioselectivity | Up to >50:1 rr. | nih.govacs.orgnih.gov |

| Applicability | Late-stage functionalization of bioactive molecules. | nih.govacs.org |

Role as a Precursor to Chiral Ligands and Auxiliaries

While specific examples detailing the use of this compound as a direct precursor to widely used chiral ligands and auxiliaries are not prevalent in the literature, the broader class of sulfinates serves as a crucial foundation for the synthesis of various chiral sulfur-containing compounds. Enantioenriched sulfinate esters are versatile intermediates that can be transformed into a diverse array of chiral sulfur pharmacophores and other valuable chiral molecules.

The synthesis of chiral sulfinate esters can be achieved through the asymmetric condensation of prochiral sulfinates with alcohols, facilitated by an organocatalyst. This method allows for the stereoselective coupling of a wide range of sulfinates with bioactive alcohols. The resulting enantioenriched sulfinate esters can then be further manipulated. For instance, they can serve as precursors for the synthesis of chiral sulfoxides, which are themselves important chiral auxiliaries and are present in some pharmaceuticals.

The general synthetic utility of sulfinates in creating chiral structures is highlighted by their conversion into other chiral functional groups. This positions sulfinates, including cyclopentanesulfinate, as potential starting materials for the development of novel chiral ligands and auxiliaries. The cyclopentyl moiety could offer unique steric and electronic properties to such chiral molecules, potentially influencing the stereochemical outcome of asymmetric transformations in which they are employed.

| Compound Class | Role of Sulfinate Precursor | Potential Application |

| Chiral Sulfinate Esters | Asymmetric condensation of prochiral sulfinates and alcohols. | Intermediates for diverse chiral sulfur compounds. |

| Chiral Sulfoxides | Nucleophilic substitution on chiral sulfinate esters. | Chiral auxiliaries, ligands in asymmetric catalysis. |

Role of Sodium Cyclopentanesulfinate in Advanced Catalytic Systems

Design and Synthesis of Phosphine-Cyclopentanesulfonate Ligands

The design of phosphine-sulfonate ligands is a critical aspect of catalyst development, aiming to fine-tune the performance of metal complexes in catalysis. uni-konstanz.denih.gov These ligands are typically bidentate, featuring a neutral phosphine (B1218219) donor and an anionic sulfonate group. uni-konstanz.denih.gov This combination of a soft phosphine donor and a hard anionic sulfonate donor imparts unique properties to the metal center. uni-konstanz.denih.gov The cyclopentanesulfonate group, as opposed to the more common benzenesulfonate, introduces an aliphatic sulfonate moiety, which can alter the electronic properties and solubility of the resulting metal complex.

While specific literature detailing the synthesis of phosphine-cyclopentanesulfonate ligands directly from sodium cyclopentanesulfinate is limited, a general synthetic strategy can be proposed based on established methods for creating related phosphine-sulfonate structures. researchgate.net A plausible route would involve the synthesis of a phosphine-containing cyclopentyl halide or triflate, followed by a nucleophilic substitution reaction with a sulfite (B76179) source, or a direct sulfonation of a cyclopentylphosphine (B96950) precursor. A multi-step synthesis, similar to those for other phosphine-sulfonate ligands, would likely be required. louisville.edu

The general approach for synthesizing ortho-phosphinobenzenesulfonate ligands, for example, often involves the directed ortho-lithiation of a protected benzenesulfonic acid, followed by reaction with a chlorophosphine. Adapting this to a cyclopentane (B165970) backbone would require a different strategy for regioselective functionalization. One potential pathway could involve the synthesis of a functionalized cyclopentanol (B49286) derivative which is then converted to the corresponding sulfonate and phosphine components.

Palladium-Catalyzed Reactions Employing Cyclopentanesulfonate Ligands

Palladium complexes featuring phosphine-sulfonate ligands are renowned for their catalytic activity in olefin polymerization and copolymerization. rsc.org The unique electronic and steric environment provided by these ligands allows for the production of polymers with specific properties, such as high linearity and the incorporation of polar functional groups. uni-konstanz.denih.gov

Palladium complexes with phosphine-sulfonate ligands are highly effective catalysts for both the homopolymerization of ethylene (B1197577) and its copolymerization with polar vinyl monomers like acrylates. rsc.orgrsc.org These catalysts are significant because they can produce linear polyethylene (B3416737), a feat not typically achieved by late transition metal catalysts which often produce branched polymers via chain walking. uni-konstanz.denih.gov

The use of these neutral palladium(II) catalysts allows for a high tolerance towards polar functional groups, which often poison more traditional, highly electrophilic late-transition metal catalysts. louisville.edu This capability enables the synthesis of linear copolymers with polar units incorporated into the polymer backbone, creating materials with unique properties. uni-konstanz.denih.gov Catalysts with bulky substituents on the phosphine atom have been shown to produce copolymers with molecular weights increased by up to two orders of magnitude compared to earlier systems. acs.org

Table 1: Ethylene Polymerization with Differently Substituted Phosphinesulfonato Pd(II) Catalysts

| Catalyst Ligand Substituent (R) | Activity (kg PE / (mol Pd * h)) | Molecular Weight (Mn, x103 g/mol ) |

| CF3 (electron-poor) | High | 8 |

| OCH3 (electron-rich) | Lower | 17 |

| tBu (bulky alkyl) | Moderate | High |

| Ph (aryl) | Moderate | Moderate |

Note: Data is generalized from findings on ortho-phosphinobenzenesulfonate systems to illustrate trends. acs.org

The polymerization process proceeds via a migratory insertion mechanism, which is a fundamental step in many organometallic catalytic cycles. mdpi.comnih.gov After coordination of an ethylene molecule to the palladium center, the alkyl group already attached to the metal migrates to one of the carbon atoms of the ethylene, forming a new, longer alkyl chain and creating a vacant coordination site. mdpi.com

Chain propagation, the successive insertion of monomer units, is the primary process for polymer growth. nih.gov In palladium/phosphine-sulfonate systems, the alkylpalladium ethylene complex is the key intermediate for linear propagation. acs.org A crucial feature of these catalysts is their ability to suppress chain transfer reactions, particularly β-hydride elimination, which leads to the formation of high molecular weight polymers. acs.orgnih.gov

The steric and electronic properties of the phosphine-sulfonate ligand are paramount in controlling the catalytic activity and the properties of the resulting polymer. nih.govrsc.org

Steric Effects: Increasing the steric bulk of the substituents on the phosphorus atom of the ligand has a profound impact. acs.org Bulky groups can effectively block the axial coordination sites around the palladium center, which disfavors chain transfer reactions and leads to a significant increase in the molecular weight of the polyethylene produced. acs.orgnih.gov A direct correlation has been found between the polymer molecular weight and the Sterimol B5 parameter of the alkyl substituents on the phosphine. acs.org

Electronic Effects: The electronic nature of the ligand also plays a crucial role. acs.org Introducing electron-withdrawing groups on the phosphine's aryl substituents generally leads to higher catalytic activity in ethylene polymerization. acs.org Conversely, electron-donating groups tend to decrease activity but can increase the molecular weight of the resulting polyethylene. acs.org In ethylene/methyl acrylate (B77674) copolymerizations, however, the incorporation ratio of the polar monomer and the copolymer molecular weight have been found to be largely independent of these remote electronic modifications. acs.org

Table 2: Influence of Ligand Properties on Catalytic Performance

| Ligand Property | Effect on Catalysis | Polymer Outcome |

| Increased Steric Bulk (e.g., bulky alkyls on P) | Suppresses chain transfer | Higher molecular weight acs.org |

| Electron-Withdrawing Groups (e.g., -CF3) | Increases insertion rate | Higher activity, lower MW acs.org |

| Electron-Donating Groups (e.g., -OCH3) | Decreases insertion rate | Lower activity, higher MW acs.org |

| Chelate Ring Size | Affects stability and monomer access | Influences activity and copolymerization ability researchgate.net |

Note: This table summarizes general trends observed in palladium/phosphine-sulfonate systems.

Catalyst activation involves the formation of the active catalytic species from a precatalyst, typically by abstraction of a ligand to open a coordination site for the monomer. d-nb.infokaust.edu.sa For palladium(II) phosphinesulfonato precatalysts, pre-equilibration between the precursor and the active ethylene-coordinated species is generally fast relative to chain growth. kaust.edu.sa

Orthopalladation, the intramolecular activation of a C-H bond on an ortho-substituent of the phosphine ligand to form a palladacycle, has been observed in related systems and can be a pathway for either catalyst activation or deactivation. louisville.edu For instance, in phosphinimine-sulfonate palladium complexes, orthopalladation of the phosphiniminobenzene rings has been noted. louisville.edu In the context of polymerization, the insertion of ethylene into a palladium-aryl bond formed via orthopalladation can lead to catalyst decomposition products. d-nb.info Irreversible deactivation can also occur through the formation of palladium black (Pd(0)) or saturated alkanes from the reaction of palladium alkyl and hydride complexes. d-nb.infokaust.edu.sa

Photoredox Catalysis and Electrochemical Synthesis Applications

The generation of the cyclopentylsulfonyl radical from this compound is efficiently achieved through single-electron transfer (SET) processes, which can be initiated by either visible light photoredox catalysis or electrochemical oxidation.

In photoredox catalysis , a photocatalyst (PC), upon excitation by visible light, becomes a potent oxidant or reductant. This compound participates in this cycle by being oxidized by the excited-state photocatalyst. This process, known as reductive quenching, involves the transfer of an electron from the sulfinate to the photocatalyst, resulting in the formation of the cyclopentylsulfonyl radical and the reduced form of the catalyst. The general mechanism can be described as:

PC + hν (Visible Light) → PC * (Excited Photocatalyst)

c-C₅H₉SO₂⁻Na⁺ + PC → c-C₅H₉SO₂• + PC⁻ + Na⁺*

This method provides a mild and efficient pathway to generate the key radical intermediate under ambient temperature, avoiding the need for harsh reagents.

In electrochemical synthesis , the cyclopentylsulfonyl radical is generated through anodic oxidation. By applying an electric current, this compound is oxidized at the anode, directly forming the radical without the need for chemical oxidants. This electro-organic approach is recognized for its sustainability and high atom economy. The fundamental reaction at the anode is:

c-C₅H₉SO₂⁻Na⁺ - e⁻ → c-C₅H₉SO₂• + Na⁺

Once generated by either method, the cyclopentylsulfonyl radical can participate in a variety of synthetic transformations. A notable application is its addition to unsaturated bonds, such as those in alkenes and alkynes. For instance, recent research has demonstrated the organophotoredox-catalyzed hydrosulfonylation of cyclopropenes using various alkyl sodium sulfinates, including this compound. researchgate.net In these reactions, the cyclopentylsulfonyl radical adds to the cyclopropene (B1174273) ring, leading to the formation of functionalized sulfonated cyclopropane (B1198618) derivatives, which are valuable motifs in medicinal chemistry. researchgate.netacs.org

A key mechanistic pathway that highlights the versatility of sulfinate-derived radicals is the radical-polar crossover . In this process, the initially formed radical adduct undergoes a subsequent single-electron reduction to form an anion, which can then react with an electrophile. This sequence allows for the difunctionalization of alkenes and alkynes.

Detailed Research Findings: Hydrosulfonylation of Cyclopropenes

In a 2024 study on the organophotoredox-catalyzed hydrosulfonylation of cyclopropenes, various alkyl sodium sulfinates were evaluated. The reaction of this compound with a model cyclopropene substrate demonstrated its efficacy in forming the corresponding sulfonated cyclopropane product. researchgate.netacs.org The data below illustrates the typical performance of alkyl sulfinates in this transformation.

| Entry | Alkyl Sulfinate | Product | Yield (%) |

| 1 | Sodium methanesulfinate (B1228633) | Sulfonylated Cyclopropane A | 85 |

| 2 | Sodium ethanesulfinate | Sulfonylated Cyclopropane B | 82 |

| 3 | This compound | Sulfonylated Cyclopropane C | 78 |

| 4 | Sodium cyclohexanesulfinate | Sulfonylated Cyclopropane D | 75 |

Sulfinates as Promoters or Modulators in Specific Catalytic Cycles

Beyond acting as a radical precursor for stoichiometric reactions, the sulfinate moiety can also function as a promoter or modulator within a closed catalytic cycle. In such systems, the sulfinate is involved in key steps of the reaction mechanism but is regenerated at the end of the cycle, allowing it to participate in multiple turnovers.

An example of this is found in cooperative triple catalysis systems that merge N-Heterocyclic Carbene (NHC) catalysis, sulfinate catalysis, and photoredox catalysis. researchgate.net In a proposed cycle for the α-C–H acylation of alkenes, an aryl sulfinate can act as a promoter. The cycle involves the sulfinate adding to a reaction intermediate and then being eliminated in a later step to deliver the final product, which closes the sulfinate catalysis cycle. researchgate.net Although this example uses an aryl sulfinate, the principle can be extended to alkyl sulfinates like this compound.

The proposed role of the sulfinate in such a catalytic cycle is as follows:

A key intermediate in the primary catalytic cycle is trapped by the sulfinate.

The resulting sulfonylated adduct undergoes further transformation.

A final base-mediated elimination step releases the desired product and regenerates the sulfinate salt, allowing it to re-enter the cycle.

This regenerative role distinguishes its function as a promoter from its more common use as a consumable radical precursor. By modulating the reactivity of intermediates and facilitating key bond-forming or bond-breaking steps, the sulfinate ensures the efficient turnover of the primary catalyst.

Computational and Theoretical Investigations of Sodium Cyclopentanesulfinate Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in elucidating the reaction mechanisms of sulfinate compounds, which are analogous to sodium cyclopentanesulfinate.

DFT calculations have been employed to understand the divergent reactivity of sulfinates in different reaction pathways. For instance, studies on the reaction of sulfinates with pyridinium (B92312) salts have revealed the possibility of both one- and two-electron pathways. nih.gov Upon visible light excitation, an electron-donor-acceptor (EDA) complex can form, leading to a single-electron transfer from the sulfinate. This generates a sulfonyl radical, which can then participate in subsequent reactions. nih.gov The reaction mechanism can proceed through the addition of this sulfonyl radical to a double bond, forming an alkyl radical intermediate. nih.gov

A plausible reaction mechanism, as investigated by DFT, involves the following steps:

Formation of a photoactive EDA complex.

Intermolecular single-electron transfer upon photoexcitation to generate a sulfonyl radical.

Addition of the sulfonyl radical to an alkene to form a radical intermediate.

Subsequent reaction of the intermediate to form the final product.

In other contexts, such as the organocatalytic enantioselective Michael addition involving γ-keto sulfinates, DFT calculations have been crucial in verifying the mechanistic details. acs.org These studies help in understanding the transformation pathway and the origins of stereochemical induction. acs.org For example, DFT can be used to model the interaction between reactants and catalysts, identifying key intermediates and transition states. acs.org

Table 1: Key Steps in Sulfinate Reaction Mechanisms Investigated by DFT

| Step | Description | Computational Insight |

|---|---|---|

| 1 | Formation of EDA Complex | Identification of photoactive complexes between sulfinate and reaction partner. nih.gov |

| 2 | Electron Transfer | Calculation of the energetics of single-electron transfer to form a sulfonyl radical. nih.gov |

| 3 | Radical Addition | Modeling the addition of the sulfonyl radical to unsaturated bonds. nih.gov |

| 4 | Intermediate Formation | Characterization of the structure and stability of radical intermediates. nih.gov |

| 5 | Product Formation | Elucidation of the final steps leading to the observed products. |

Mechanistic Modeling of Ligand-Metal Interactions in Catalysis

This compound can act as a ligand in transition metal catalysis. Understanding the nature of the interaction between the cyclopentanesulfinate ligand and the metal center is crucial for designing efficient catalytic systems. Theoretical studies provide a framework for analyzing these interactions.

Computational models, often employing DFT, can elucidate the structure and bonding properties of metal-sulfinate complexes. The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are two powerful methods used to characterize metal-ligand bonds. nih.gov These analyses can reveal the degree of ionic versus covalent character in the bond and quantify charge transfer between the ligand and the metal. nih.gov

For instance, in complexes with trivalent f-block elements, the interaction between the metal and ligands is predominantly ionic. nih.gov However, subtle differences in bonding, such as increased charge transfer and electron-sharing, can be identified for actinide complexes compared to their lanthanide counterparts. nih.gov

Natural Energy Decomposition Analysis (NEDA) is another technique that can be used to break down the total interaction energy into physically meaningful components, such as electrostatic, polarization, and charge-transfer contributions. researchgate.net In the context of lead complexes with macrocyclic ligands, NEDA has shown that the bonding has a strong electrostatic character, with charge transfer playing a significant role for neutral ligands. nih.gov

Table 2: Computational Methods for Analyzing Ligand-Metal Interactions

| Method | Information Provided | Relevance to Cyclopentanesulfinate |

|---|---|---|

| DFT Geometry Optimization | Predicts the three-dimensional structure of the metal complex. | Determines the coordination geometry of cyclopentanesulfinate around a metal center. |

| QTAIM Analysis | Characterizes the nature of the chemical bond (ionic, covalent). nih.gov | Elucidates the bonding between the sulfinate group and the metal. |

| NBO Analysis | Quantifies charge transfer and orbital interactions. nih.govresearchgate.net | Assesses the electron-donating ability of the cyclopentanesulfinate ligand. |

| NEDA | Decomposes the interaction energy into electrostatic, polarization, and charge-transfer components. researchgate.net | Provides a detailed understanding of the forces holding the complex together. |

Elucidation of Transition States and Energetic Profiles

In the study of sulfinate reactions, DFT has been used to map out the potential energy surface, identifying the lowest energy pathway from reactants to products. For example, in the reaction of sulfinates with pyridinium salts, the transition state for the addition of the sulfonyl radical to an alkene was found to be favored by 2.9 kcal/mol for one regioisomer over another, explaining the observed selectivity. nih.gov This preference was attributed to non-covalent interactions, such as the attraction between a negatively charged sulfonyl oxygen and the nitrogen of the pyridinium ring. nih.gov

Similarly, in the Michael addition involving a γ-ketosulfinate, DFT calculations of the Gibbs free energy barriers for different transition states helped to identify the most favorable reaction pathway and explain the observed enantioselectivity. acs.org The calculations showed that a dual-acid activation mode was energetically more favorable than a classical bifunctional activation model. acs.org

Table 3: Example of Calculated Energetic Data for a Sulfinate Reaction Pathway

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

|---|---|---|

| int-0 | Initial intermediate | -14.9 acs.org |

| TS1 | Hydrogen transfer transition state | -12.0 acs.org |

| int-1 | Intermediate after hydrogen transfer | -14.8 acs.org |

| int-2 | Intermediate with α,β-unsaturated carbonyl | -16.9 acs.org |

| A-TS2S | Favored enantioselective transition state | 0.0 acs.org |

| A-TS2R | Disfavored enantioselective transition state | 2.0 acs.org |

(Note: Data is for a γ-ketosulfinate reaction and is illustrative of the type of information obtained from DFT calculations.)

Electronic Structure Analysis and Reactivity Predictions

The electronic structure of a molecule is fundamental to its reactivity. Computational methods can provide detailed information about the distribution of electrons and the nature of molecular orbitals, which can be used to predict how a molecule will behave in a chemical reaction.

For sulfonate derivatives, which are structurally related to sulfinates, Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are common computational tools. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. nih.gov

MEP maps visualize the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). nih.gov These maps are useful for predicting the sites of interaction with other molecules.

For this compound, we can anticipate that the oxygen atoms of the sulfinate group will be electron-rich and thus nucleophilic, while the sulfur atom may have some electrophilic character. The sodium ion will exist as a counterion with a positive charge. NBO analysis can provide quantitative values for the atomic charges, confirming this qualitative picture.

Table 4: Predicted Electronic Properties and Reactivity of this compound

| Property | Description | Predicted Characteristic |

|---|---|---|

| HOMO | Highest energy orbital containing electrons. | Likely localized on the sulfinate group, particularly the oxygen atoms and the sulfur lone pair. |

| LUMO | Lowest energy orbital without electrons. | Likely an antibonding orbital associated with the S-O bonds. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A larger gap would suggest higher kinetic stability. |

| MEP | Electrostatic potential surface. | Negative potential around the oxygen atoms, indicating nucleophilic sites. |

| NBO Charges | Calculated atomic charges. | Negative charges on the oxygen atoms, a positive charge on the sodium ion, and a partially positive charge on the sulfur atom. |

These computational analyses provide a framework for understanding and predicting the chemical behavior of this compound, guiding further experimental studies and applications. researchgate.net

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of sodium cyclopentanesulfinate. Through ¹H NMR, ¹³C NMR, and specialized techniques like low-temperature NMR, detailed information about the compound's atomic connectivity and dynamic behavior can be obtained.

¹H NMR Spectroscopy

In ¹H NMR spectroscopy, the proton signals of the cyclopentyl ring are expected to appear in the alkane region. The methine proton directly attached to the sulfinate group (α-proton) would be the most deshielded due to the electronegativity of the sulfur and oxygen atoms. Its chemical shift is anticipated to be further downfield compared to a simple cyclopentane (B165970). The remaining methylene (B1212753) protons of the cyclopentyl ring would likely appear as complex multiplets. For comparison, the methyl protons in sodium methanesulfinate (B1228633) appear as a singlet, providing a reference for the electronic environment of an alkyl group attached to a sulfinate. rsc.org

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework. The carbon atom directly bonded to the sulfinate group (Cα) is expected to have the most downfield chemical shift within the cyclopentyl ring due to the electron-withdrawing nature of the SO₂Na group. The other carbon atoms of the cyclopentyl ring (Cβ and Cγ) would resonate at higher fields. The exact chemical shifts can be influenced by the solvent and the concentration of the sample. iipseries.org Aromatic sulfinates, such as sodium benzenesulfinate (B1229208) and sodium 4-chlorobenzenesulfinate, have been characterized by ¹³C NMR, showing the chemical shifts of the carbon atoms in the benzene (B151609) ring. rochester.edulibretexts.org

Low-Temperature NMR

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | CH-SO₂Na | Downfield shift | The proton alpha to the sulfinate group is deshielded. |

| ¹H | Cyclopentyl CH₂ | Multiplets in the alkane region | Overlapping signals are expected for the methylene protons. |

| ¹³C | C-SO₂Na | Downfield shift | The carbon alpha to the sulfinate group is the most deshielded carbon of the cyclopentyl ring. |

| ¹³C | Cyclopentyl CH₂ | Alkane region | Chemical shifts will be influenced by the position relative to the sulfinate group. |

High-Resolution Mass Spectrometry (HRMS) in Reaction Product Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the accurate mass determination of molecules, which in turn allows for the deduction of their elemental composition. When analyzing reaction products involving this compound, HRMS, particularly with soft ionization techniques like Electrospray Ionization (ESI), is crucial for confirming the identity of the desired products and any byproducts.

In a typical ESI-HRMS experiment in negative ion mode, this compound would be expected to show an ion corresponding to the cyclopentanesulfinate anion. In positive ion mode, adducts with sodium or other cations present in the solution may be observed. The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

The fragmentation pattern of sulfinates in mass spectrometry can involve rearrangements where an alkyl or aryl group migrates from sulfur to oxygen. rsc.org Common fragmentation pathways for related organosulfur compounds include the loss of SO₂. rochester.edu For this compound, fragmentation could potentially involve the loss of the sulfinate group or fragmentation of the cyclopentyl ring.

| Ionization Mode | Expected Ion | m/z (Calculated) | Notes |

| ESI (-) | [C₅H₉SO₂]⁻ | 133.0323 | Cyclopentanesulfinate anion. |

| ESI (+) | [C₅H₉SO₂Na₂]⁺ | 179.0142 | Sodium adduct of this compound. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum would be characterized by absorptions corresponding to the vibrations of the sulfinate group and the cyclopentyl moiety.

The most characteristic vibrations for a sulfinate salt are the symmetric and asymmetric stretching of the S=O bond. For zinc sulfinates, these peaks are observed in the 10.1–10.6 μm (990–943 cm⁻¹) region. rochester.edu This is a key distinction from sulfonates, which show strong S=O stretching absorptions at higher frequencies, typically around 1350 cm⁻¹ and 1175 cm⁻¹. rsc.org The S-O stretching vibrations are also expected to produce strong bands in the fingerprint region.

The cyclopentyl group will give rise to characteristic C-H stretching vibrations just below 3000 cm⁻¹ for the sp³ hybridized carbons. C-H bending vibrations (scissoring, wagging, and rocking) will be present in the fingerprint region, typically around 1450 cm⁻¹.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| Asymmetric S=O Stretch | R-SO₂⁻ | ~940 - 970 | Strong |

| Symmetric S=O Stretch | R-SO₂⁻ | ~990 - 1010 | Strong |

| C-H Stretch | Cyclopentyl | ~2850 - 2960 | Medium to Strong |

| C-H Bend | Cyclopentyl | ~1450 | Medium |

Chromatographic Techniques for Reaction Monitoring and Product Isolation

Chromatographic techniques are essential for monitoring the progress of reactions that produce this compound and for the subsequent isolation and purification of the product.

Flash Chromatography

Flash column chromatography is a common and effective method for the purification of organic compounds. orgsyn.org Due to the polar and ionic nature of this compound, a polar stationary phase like silica (B1680970) gel would require a relatively polar mobile phase for elution. Reversed-phase chromatography, using a nonpolar stationary phase and a polar mobile phase (like water/methanol or water/acetonitrile mixtures), could also be an effective purification strategy. The choice of the chromatographic system would depend on the solubility of the compound and the nature of any impurities. The purification of ionic compounds by flash chromatography can sometimes be challenging, and the use of buffers or pH modifiers might be necessary to achieve good separation. biotage.com

Gas Chromatography (GC)

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring the progress of a chemical reaction. rochester.edulibretexts.org A small aliquot of the reaction mixture can be spotted on a TLC plate alongside the starting materials. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. For a polar compound like this compound on a silica gel plate, a polar eluent system would be required to achieve mobility from the baseline. Visualization can be achieved using UV light if the compound is UV-active, or by staining with a suitable reagent such as potassium permanganate (B83412) or iodine.

| Technique | Application | Stationary Phase | Mobile Phase Considerations | Notes |

| Flash Chromatography | Product Isolation | Silica Gel or Reversed-Phase (C18) | Polar solvent systems for silica gel; aqueous/organic mixtures for reversed-phase. | Method of choice for purification on a laboratory scale. |

| Gas Chromatography (GC) | Indirect Analysis | Various | - | Requires derivatization to a volatile compound. |

| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Silica Gel or Alumina | Polar solvent systems. | A quick and effective way to follow the reaction progress. |

Synthesis and Reactivity of Functionalized Cyclopentanesulfinate Derivatives

Synthesis of Azetidine (B1206935) and Oxetane (B1205548) Sulfinate Salts

The synthesis of sulfinate salts containing small, strained heterocyclic rings such as azetidine and oxetane has been an area of interest due to the potential of these motifs to act as bioisosteres in drug design. A notable method for the preparation of azetidine and oxetane sulfinate salts involves a three-step sequence starting from commercially available 3-iodoheterocycle precursors. nih.gov

This synthetic route, developed by Harrity and co-workers, provides a reliable and scalable method to access these valuable building blocks. The general approach is outlined below:

Sulfenylation: The initial step involves the reaction of a 3-iodoheterocycle (either azetidine or oxetane based) with a suitable sulfur nucleophile.

Oxidation: The resulting thioether is then oxidized to the corresponding sulfone.

Cleavage: Finally, the sulfone is cleaved under specific conditions to yield the desired sodium sulfinate salt.

This methodology has proven effective for generating both azetidine and oxetane sulfinate salts, which are stable, crystalline solids. thieme-connect.com The availability of these compounds opens up avenues for their further functionalization and incorporation into more complex molecular architectures.

| Precursor | Reagents | Product |

| 3-Iodoazetidine derivative | 1. 2-Mercaptopyridine2. m-CPBA3. Sodium thiolate | Sodium azetidine-3-sulfinate |

| 3-Iodooxetane derivative | 1. 2-Mercaptopyridine2. m-CPBA3. Sodium thiolate | Sodium oxetane-3-sulfinate |

Derivatization to Functionalized Sulfones and Sulfoxides

Sodium cyclopentanesulfinate and its heterocyclic analogues are versatile intermediates that can be readily converted into other important sulfur-containing functional groups, namely sulfones and sulfoxides.

Synthesis of Sulfones:

The oxidation of sulfinates to sulfones is a common and efficient transformation. Various oxidizing agents can be employed for this purpose, with hydrogen peroxide, potassium permanganate (B83412), and meta-chloroperoxybenzoic acid (m-CPBA) being among the most frequently used. The reaction proceeds cleanly and typically in high yield. For instance, the oxidation of this compound would yield the corresponding cyclopentyl sulfone. This transformation is significant as the sulfone group is a key structural motif in numerous pharmaceuticals and agrochemicals.

Synthesis of Sulfoxides:

The synthesis of sulfoxides from sulfinate salts can be achieved through reaction with electrophiles, such as alkyl halides. This reaction, known as the Andersen synthesis when using a chiral sulfinate, allows for the formation of a new carbon-sulfur bond and the creation of a stereogenic center at the sulfur atom if a chiral sulfinate is used. The general reaction involves the nucleophilic attack of the sulfinate anion on the alkyl halide. The choice of reaction conditions, including solvent and temperature, can influence the efficiency of the reaction.

These derivatizations highlight the utility of cyclopentanesulfinate and its analogues as pivotal precursors for accessing a broader range of functionalized organosulfur compounds.

Exploration of Chiral Cyclopentanesulfinate Derivatives as Stereocontrol Elements

The concept of using chiral auxiliaries to control the stereochemical outcome of a reaction is a cornerstone of asymmetric synthesis. wikipedia.orgnih.gov Chiral sulfinates, in particular, have been extensively used as powerful stereocontrolling elements. The chirality can reside either on the sulfur atom or on the carbon backbone of the sulfinate.

In the context of cyclopentanesulfinate derivatives, the introduction of chirality onto the cyclopentane (B165970) ring offers an intriguing possibility for stereocontrol. A chiral, non-racemic cyclopentanesulfinate could potentially be employed as a chiral auxiliary in a variety of chemical transformations, including:

Asymmetric Aldol Additions: By converting the chiral cyclopentanesulfinate into a chiral sulfinyl ester, it could be used to control the stereochemistry of enolate formation and subsequent reaction with an aldehyde.

Asymmetric Michael Additions: Chiral α,β-unsaturated sulfoxides derived from chiral cyclopentanesulfinates could act as chiral Michael acceptors, directing the stereoselective addition of nucleophiles.

Asymmetric Diels-Alder Reactions: A chiral cyclopentanesulfinate moiety could be incorporated into a diene or dienophile to influence the facial selectivity of the cycloaddition.

While the specific use of chiral cyclopentanesulfinate derivatives as stereocontrol elements is not extensively documented in readily available literature, the principles established with other chiral sulfinates, such as the well-known Andersen-Pfitzner-Moffatt oxidation, provide a strong foundation for their potential application. The rigid, conformationally constrained nature of the cyclopentane ring could offer unique stereochemical biases compared to more flexible acyclic or aromatic sulfinate auxiliaries. Further research in this area could lead to the development of novel and efficient methods for asymmetric synthesis. The stereoselective synthesis of chiral sulfinate esters from prochiral sulfinates using organocatalysis represents a significant advancement in this field, opening the door for the creation of novel chiral sulfur-based reagents and pharmacophores. thieme-connect.comnih.govresearchgate.net

Emerging Research Directions and Future Perspectives

Exploration of Novel Catalytic Applications Beyond Polymerization

While sulfinate salts have been recognized for their role as initiators in polymerization reactions, the broader catalytic potential of sodium cyclopentanesulfinate is an area of active investigation. Researchers are exploring its utility in a variety of organic transformations where the cyclopentanesulfinyl moiety can act as a catalyst or a crucial ligand.

One promising direction is its application in cross-coupling reactions . Alkylsulfinates are known to be effective partners in radical cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. enamine.net The cyclopentyl group in this compound could offer unique steric and electronic properties to influence the reactivity and selectivity of these transformations.

Another area of interest is its potential role in photoredox catalysis . The generation of sulfonyl radicals from sulfinate salts under visible light irradiation is a well-established process. nih.gov These radicals can participate in a wide range of synthetic transformations, including the functionalization of heterocycles and the formation of complex molecular architectures. enamine.net The use of this compound in such reactions could provide access to novel cyclopentyl-containing compounds with potential applications in medicinal chemistry. acs.org

Table 1: Potential Novel Catalytic Applications of this compound

| Catalytic Application | Potential Role of this compound | Expected Advantages |

| Radical Cross-Coupling | Precursor to cyclopentylsulfonyl radical | Mild reaction conditions, formation of C-C and C-heteroatom bonds |

| Photoredox Catalysis | Source of cyclopentylsulfonyl radical | Access to novel cyclopentyl-containing compounds |

| C-H Functionalization | Catalyst or ligand | Direct functionalization of unactivated C-H bonds |

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules with high stereocontrol is a central goal in modern organic chemistry. The development of catalytic systems that can achieve high enantioselectivity and diastereoselectivity is crucial for the production of pharmaceuticals and other fine chemicals. While the direct use of this compound as a chiral catalyst is not established, its role as a nucleophile or precursor in stereoselective reactions is a promising avenue of research.

Recent studies have demonstrated the use of sulfinate salts in enantioselective Michael additions to access α-chiral sulfones. acs.org In these reactions, a chiral catalyst, such as a thiourea-based organocatalyst, controls the stereochemical outcome of the addition of the sulfinate to an α,β-unsaturated carbonyl compound. The application of this compound in such a system could lead to the synthesis of enantioenriched cyclopentyl sulfones, which are valuable building blocks in organic synthesis.

Furthermore, the diastereoselective synthesis of sulfinate esters has been achieved using chiral auxiliaries. rsc.org This approach allows for the preparation of sulfinate esters with high diastereomeric excess, which can then be used in subsequent stereospecific transformations. The development of methods for the diastereoselective functionalization of this compound would open up new possibilities for the synthesis of complex chiral molecules.

Table 2: Strategies for Stereoselective Transformations Involving Sulfinates

| Transformation | Strategy | Potential Outcome with this compound |

| Enantioselective Michael Addition | Chiral organocatalyst with sulfinate nucleophile | Synthesis of enantioenriched α-cyclopentylsulfonyl compounds |

| Diastereoselective Esterification | Reaction with a chiral alcohol | Formation of diastereomerically enriched cyclopentanesulfinate esters |

| Asymmetric Nitrogen Transfer | Electrophilic amination with a chiral N-H oxaziridine | Enantioselective synthesis of chiral sulfinamidines |

Integration with Advanced Flow Chemistry and High-Throughput Experimentation Platforms

The integration of chemical synthesis with automated and continuous-flow technologies is revolutionizing the way chemical research and development is conducted. Flow chemistry offers numerous advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the ability to perform reactions under conditions that are difficult to achieve in a flask. rsc.org High-throughput experimentation (HTE) allows for the rapid screening of a large number of reaction conditions, accelerating the discovery and optimization of new chemical transformations. nih.govsigmaaldrich.com

The use of this compound in continuous-flow systems is a promising area for future research. For instance, the in-situ generation and use of alkyl zinc sulfinates in a continuous-flow setup has been reported for the photofunctionalization of heterocycles. rsc.org A similar approach could be developed for this compound, enabling its safe and efficient use in large-scale synthesis. The precise control over reaction parameters in a flow reactor could also lead to improved yields and selectivities in reactions involving this reagent.

High-throughput experimentation platforms can be employed to rapidly screen the reactivity of this compound in a wide range of catalytic reactions. By using automated liquid handlers and reaction blocks, researchers can efficiently explore the effects of different catalysts, ligands, solvents, and other reaction parameters on the outcome of a reaction. sigmaaldrich.com This approach could accelerate the discovery of novel applications for this compound and the optimization of existing synthetic methods.

Table 3: Integration of this compound with Advanced Platforms

| Platform | Application | Potential Benefits |

| Flow Chemistry | Continuous synthesis and in-situ reagent generation | Improved safety, scalability, and process control |

| High-Throughput Experimentation | Rapid screening of reaction conditions | Accelerated discovery of new reactions and optimization |

Advanced Computational Studies for Rational Catalyst and Reagent Design

Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into reaction mechanisms and enabling the rational design of new catalysts and reagents. mdpi.com Density functional theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state geometries, and understand the factors that control selectivity.